molecular formula C8H8NO14S2- B14083593 Butanedioic acid,2,3-dihydroxy-, 1,4-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester

Butanedioic acid,2,3-dihydroxy-, 1,4-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester

Cat. No.: B14083593
M. Wt: 406.3 g/mol
InChI Key: GXDYWWJVUHQETE-UHFFFAOYSA-M
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Description

Disulphosuccinimidyl tartrate is a primary amine-reactive, water-soluble, periodate-cleavable reagent. It is an analog of disuccinimidyl tartrate that contains sulfo-N-hydroxysuccinimide esters. The negatively charged sulfonate groups contribute enough hydrophilicity to provide water solubility for the reagent without the need for organic solvent dissolution before adding it to a crosslinking reaction .

Preparation Methods

Disulphosuccinimidyl tartrate is synthesized through the reaction of disuccinimidyl tartrate with sulfo-N-hydroxysuccinimide esters. The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds and results in the release of N-hydroxysuccinimide . The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction and increases with increasing pH. Hydrolysis occurs readily in dilute protein solutions; in concentrated protein solutions, the acylation reaction is favored .

Chemical Reactions Analysis

Disulphosuccinimidyl tartrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include pH 7-9 buffers and primary amino groups. The major products formed from these reactions are stable amide bonds and N-hydroxysuccinimide .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Disulphosuccinimidyl tartrate is similar to other sulfo-N-hydroxysuccinimide ester-containing compounds, such as disuccinimidyl tartrate and sulfo-N-hydroxysuccinimide. it is unique in its combination of water solubility and primary amine reactivity, making it particularly useful for protein labeling and bioconjugation in aqueous solutions .

Similar compounds include:

Disulphosuccinimidyl tartrate stands out due to its unique combination of properties, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C8H8NO14S2-

Molecular Weight

406.3 g/mol

IUPAC Name

4-(2,5-dioxo-3,3-disulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C8H9NO14S2/c10-2-1-8(24(17,18)19,25(20,21)22)7(16)9(2)23-6(15)4(12)3(11)5(13)14/h3-4,11-12H,1H2,(H,13,14)(H,17,18,19)(H,20,21,22)/p-1

InChI Key

GXDYWWJVUHQETE-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)N(C(=O)C1(S(=O)(=O)O)S(=O)(=O)O)OC(=O)C(C(C(=O)[O-])O)O

Origin of Product

United States

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